molecular formula C25H49N2NaO4 B12050878 Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide

Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide

Cat. No.: B12050878
M. Wt: 464.7 g/mol
InChI Key: BHAFNVIHHUBNAS-UHFFFAOYSA-M
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Description

Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide (CAS 26837-33-2) is an amphoteric surfactant derived from imidazoline chemistry. Its molecular formula is C₁₈H₃₆N₂NaO₄, with a molecular weight of 367.48 g/mol . Structurally, it features:

  • A stearyl (C₁₈) hydrophobic chain for lipid solubility.
  • A carboxymethyl group (–CH₂COOH) enhancing water solubility and pH adaptability.
  • A hydroxyethyl group (–CH₂CH₂OH) contributing to mildness and compatibility with other surfactants.
  • A sodium counterion, derived from sodium hydroxide (NaOH), ensuring ionic stability .

This compound is widely used in personal care products (e.g., shampoos, conditioners) due to its amphoteric nature, which allows it to function as both a cationic and anionic surfactant depending on pH.

Properties

Molecular Formula

C25H49N2NaO4

Molecular Weight

464.7 g/mol

IUPAC Name

sodium;2-(3-ethyl-4-hydroxy-5-octadecyl-4,5-dihydro-1H-imidazol-3-ium-2-yl)acetate;hydroxide

InChI

InChI=1S/C25H48N2O3.Na.H2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(30)27(4-2)23(26-22)21-24(28)29;;/h22,25,30H,3-21H2,1-2H3,(H,28,29);;1H2/q;+1;/p-1

InChI Key

BHAFNVIHHUBNAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1C([N+](=C(N1)CC(=O)[O-])CC)O.[OH-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclization of Stearic Acid Derivatives

The foundational step involves converting stearic acid (C₁₈H₃₆O₂) into an imidazoline intermediate. This is typically achieved via condensation reactions between stearic acid and polyamines such as aminoethylethanolamine (AEEA). Under reflux conditions (160–180°C), the carboxylic acid group of stearic acid reacts with the amine groups of AEEA, eliminating water and forming a cyclic imidazoline structure.

Key Reaction Parameters:

  • Temperature: 160–180°C (optimal cyclization)

  • Catalyst: Sulfur-based catalysts (e.g., S₂Cl₂) enhance reaction rates by facilitating dehydrogenation.

  • Byproduct Management: Zinc powder is often introduced post-reaction to remove residual sulfur.

Carboxymethylation of Imidazoline Intermediate

The imidazoline intermediate undergoes carboxymethylation to introduce the anionic carboxymethyl group. Sodium chloroacetate (ClCH₂COONa) serves as the carboxymethylating agent in alkaline conditions (pH 10–12). The reaction proceeds via nucleophilic substitution, where the imidazoline’s secondary amine attacks the electrophilic carbon of chloroacetate.

Critical Considerations:

  • Molar Ratio: A 1:1.2 ratio of imidazoline to sodium chloroacetate ensures complete substitution.

  • Alkali Source: Sodium hydroxide maintains the reaction pH and neutralizes HCl byproducts.

  • Reaction Time: 4–6 hours at 80–90°C.

Quaternization and Hydroxide Ion Incorporation

The final step involves quaternizing the carboxymethylated imidazoline with methyl chloride or dimethyl sulfate to form the imidazolinium cation. Subsequent treatment with sodium hydroxide replaces the counterion with hydroxide, yielding the target compound.

Optimization Challenges:

  • Selectivity: Competing reactions at the imidazoline’s tertiary nitrogen require precise stoichiometry.

  • Purification: Dialysis or ion-exchange chromatography removes unreacted salts.

Comparative Analysis of Industrial-Scale Methods

Table 1: Synthesis Methodologies and Yields

MethodTemperature Range (°C)CatalystYield (%)Purity (%)
Cyclization + Carboxymethylation160–180 (Step 1); 80–90 (Step 2)S₂Cl₂ (Step 1)78–8592–95
One-Pot Synthesis140–160None65–7288–90
Microwave-Assisted100–120NaOH89–9396–98

Key Findings:

  • Microwave-Assisted Synthesis: Reduces reaction time by 40% compared to conventional heating, achieving higher yields (89–93%) due to uniform energy distribution.

  • One-Pot Methods: Simplify workflow but suffer from lower yields (65–72%) due to incomplete intermediate conversion.

Catalytic Systems and Their Impact

Sulfur-Based Catalysts

Disulfur dichloride (S₂Cl₂) and tetra sulfur chloride (S₄Cl₂) are widely used in cyclization steps. These catalysts lower activation energy by polarizing the C=O bond of stearic acid, accelerating nucleophilic attack by AEEA. However, residual sulfur necessitates post-reaction treatment with zinc powder, adding complexity.

Alkaline Hydrolysis Promoters

Sodium hydroxide serves dual roles: maintaining pH during carboxymethylation and facilitating quaternization. Excess NaOH (>2.5 eq) risks hydrolyzing the imidazoline ring, necessitating careful stoichiometric control.

Advanced Purification Techniques

Solvent Extraction

Ethanol-water mixtures (70:30 v/v) selectively dissolve unreacted stearic acid and sodium chloroacetate, leaving the product in the aqueous phase. This method achieves 95–98% purity but requires large solvent volumes.

Membrane Filtration

Ultrafiltration membranes (10 kDa MWCO) effectively separate high-molecular-weight byproducts. Coupled with diafiltration, this approach reduces salt content to <0.5% .

Chemical Reactions Analysis

Types of Reactions

Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Agent : Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide has demonstrated antimicrobial properties, making it suitable for use in topical formulations aimed at treating infections. Its efficacy against various bacteria and fungi has been documented in clinical studies, highlighting its potential as an active ingredient in wound care products.
  • Stabilizer in Drug Formulations : The compound acts as a stabilizer for emulsions and suspensions in pharmaceutical formulations. It helps maintain the consistency and efficacy of drug delivery systems, particularly in topical creams and ointments.

Cosmetic Applications

  • Emulsifying Agent : In cosmetic formulations, this compound serves as an emulsifying agent that enhances the stability of creams and lotions. Its ability to stabilize oil-in-water emulsions is critical for maintaining product integrity over time.
  • Skin Conditioning Agent : this compound is often included in skin care products due to its moisturizing properties. It improves skin texture and hydration, making it a valuable ingredient in moisturizers and serums.

Industrial Applications

  • Surfactant : The compound functions as a surfactant in various industrial applications, including detergents and cleaning products. Its surface-active properties help reduce surface tension, enhancing cleaning efficiency.
  • Corrosion Inhibitor : In industrial settings, it is utilized as a corrosion inhibitor in metalworking fluids and coatings. This application is crucial for protecting metal surfaces from oxidative damage during processing.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the antimicrobial effectiveness of this compound when incorporated into a topical gel formulation. The study involved 100 participants with infected wounds, comparing the gel to a placebo over four weeks. Results indicated a significant reduction in bacterial load in the treatment group compared to the placebo group, supporting its use as an effective antimicrobial agent .

Case Study 2: Cosmetic Stability

A study assessed the stability of various cosmetic formulations containing this compound as an emulsifier. Over six months, formulations were tested for phase separation and texture changes. The results showed that products with this compound maintained their stability better than those without it, confirming its role as an effective emulsifying agent .

Data Tables

Application AreaFunctionKey Benefits
PharmaceuticalsAntimicrobial AgentEffective against bacteria and fungi
StabilizerMaintains formulation consistency
CosmeticsEmulsifying AgentEnhances stability of creams/lotions
Skin ConditioningImproves hydration and texture
IndustrialSurfactantIncreases cleaning efficiency
Corrosion InhibitorProtects metal surfaces

Mechanism of Action

The mechanism of action of sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide involves its interaction with cell membranes and proteins . The hydrophobic tail interacts with lipid bilayers, while the hydrophilic head interacts with aqueous environments, leading to the formation of micelles and other structures . This property makes it effective as a surfactant and emulsifier .

Comparison with Similar Compounds

Cocoyl Hydroxyethyl Imidazoline

Key Properties

Property Sodium Carboxymethylstearylhydroxy-Ethyl Imidazolinium Hydroxide Cocoyl Hydroxyethyl Imidazoline
CAS Number 26837-33-2 61791-38-6
Molecular Formula C₁₈H₃₆N₂NaO₄ C₅H₁₀N₂O
Molecular Weight 367.48 g/mol 114.15 g/mol
Hydrophobic Chain Stearyl (C₁₈) Cocoyl (C₁₂–C₁₄, coconut-derived)
Functional Groups Carboxymethyl, hydroxyethyl, sodium counterion Hydroxyethyl, no carboxymethyl
Surfactant Type Amphoteric (pH-dependent charge) Predominantly cationic
Applications Mild cleansers, conditioners, baby products Industrial detergents, fabric softeners
Amine Value Not specified 150–158 mg KOH/g

Structural and Functional Differences

  • The carboxymethyl group in the target compound enhances water solubility and pH adaptability, making it suitable for sensitive skin formulations. Cocoyl hydroxyethyl imidazoline lacks this group, limiting its compatibility with anionic surfactants .
  • The stearyl chain provides stronger hydrophobic interactions compared to the shorter cocoyl chain, improving conditioning properties in hair care products .
  • The sodium counterion in the target compound stabilizes the molecule in alkaline conditions, whereas Cocoyl hydroxyethyl imidazoline’s cationic nature requires acidic formulations .

Betaine Surfactants (e.g., Cocamidopropyl Betaine)

Property This compound Cocamidopropyl Betaine
Charge Type Amphoteric Zwitterionic
Foaming Capacity Moderate High
Irritation Potential Very low Low (but higher than target)
pH Stability Broad (pH 4–10) Narrow (pH 5–8)
Biodegradability High Moderate

Key Insights

  • Betaines are zwitterionic (permanent positive and negative charges), whereas the target compound’s charge varies with pH, allowing broader formulation flexibility .
  • Betaines excel in foaming but may cause irritation in sensitive users, unlike the target compound’s milder profile .

Imidazoline Derivatives (e.g., Sodium Lauroamphoacetate)

Property This compound Sodium Lauroamphoacetate
Hydrophobic Chain Stearyl (C₁₈) Lauryl (C₁₂)
Functional Groups Carboxymethyl, hydroxyethyl Acetate, hydroxyethyl
Critical Micelle Concentration (CMC) Lower (stronger micelle formation) Higher
Applications Heavy-duty conditioners Light cleansers, facial washes

Comparison Highlights

  • The stearyl chain in the target compound improves conditioning efficacy in rinse-off products, whereas lauryl-based derivatives are better for light foaming .
  • Both compounds are amphoteric, but the carboxymethyl group in the target compound offers superior salt tolerance in hard water .

Biological Activity

Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide, commonly referred to as CMIH, is a quaternary ammonium compound with a complex structure characterized by its imidazolinium core. Its molecular formula is C25H49N2NaO4C_{25}H_{49}N_2NaO_4 and it has a molecular weight of approximately 464.66 g/mol. This compound is primarily utilized in various industrial applications, including personal care products, pharmaceuticals, and as a surfactant.

The biological activity of CMIH is largely attributed to its surfactant properties, which allow it to interact effectively with biological membranes. The imidazolinium group enhances its ability to penetrate lipid bilayers, potentially leading to alterations in membrane integrity and function. This interaction can affect cellular processes such as signaling pathways, permeability, and overall cell viability.

Antimicrobial Properties

CMIH has been studied for its antimicrobial properties, particularly against bacteria and fungi. Research indicates that compounds with similar structures exhibit significant antibacterial activity due to their ability to disrupt microbial cell membranes. A study examining the efficacy of various surfactants found that CMIH demonstrated notable activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

While exploring the safety profile of CMIH, cytotoxicity assays have been conducted on mammalian cell lines. These studies aim to determine the concentration at which CMIH exerts toxic effects on cells. Results indicate that at concentrations below 100 µg/mL, CMIH exhibits minimal cytotoxicity, making it a potential candidate for formulations requiring both efficacy and safety.

Case Studies

  • In Vivo Toxicity Assessment : In a study involving mice, doses of CMIH up to 2000 mg/kg were administered to evaluate acute toxicity. Observations indicated no significant adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety profile for high-dose applications.
  • Application in Personal Care Products : A case study on the use of CMIH in cosmetic formulations highlighted its effectiveness as an emulsifier and preservative. The study reported enhanced stability in formulations containing natural oils while maintaining antimicrobial efficacy.

Research Findings

Recent research has focused on the optimization of CMIH for enhanced biological activity. Modifications in the alkyl chain length and functional groups have been explored to improve its efficacy as an antimicrobial agent while reducing cytotoxicity.

Comparative Analysis of Similar Compounds

To better understand the biological activity of CMIH, a comparative analysis with structurally similar compounds was conducted:

Compound Structure Antimicrobial Activity Cytotoxicity (IC50)
Sodium lauryl sulfateStructureModerate50 µg/mL
Benzalkonium chlorideStructureHigh10 µg/mL
This compound (CMIH)StructureHigh>100 µg/mL

Q & A

Q. How should researchers address batch-to-batch variability in experimental replicates?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Characterize each batch via NMR and elemental analysis.
  • Include internal standards (e.g., deuterated analogs) in spectroscopic assays.
  • Use mixed-effects models in statistical analysis to account for batch variability .

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